

An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-7-carboxylic Acid

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Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-7-carboxylic acid

Cat. No.: B1287716

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **2-Aminobenzo[d]thiazole-7-carboxylic acid**. It also includes a representative experimental protocol for the synthesis of related derivatives and a visualization of a key signaling pathway in which such compounds are often implicated, particularly in the context of cancer research and drug development.

Core Physicochemical Data

The essential molecular details of **2-Aminobenzo[d]thiazole-7-carboxylic acid** are summarized below. This information is critical for experimental design, analytical characterization, and computational modeling.

Parameter	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	
Molecular Weight	194.215 g/mol	
CAS Number	71224-95-8	[1]

Experimental Protocols: Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of substituted 2-aminobenzothiazoles is a cornerstone for the development of novel therapeutic agents. Below is a generalized, yet detailed, experimental protocol for the synthesis of a 2-aminobenzothiazole-6-carboxylic acid derivative, which can be adapted for the 7-carboxylic acid isomer. This method is based on the widely used cyclization of an aniline precursor.

General Procedure for the Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate Derivatives

This protocol is adapted from a method described for the synthesis of related hydroxy-substituted derivatives.[\[2\]](#)

Materials:

- Methyl 4-aminobenzoate (or corresponding 3-aminobenzoate for the 7-carboxylic acid isomer)
- Potassium thiocyanate (KSCN)
- Bromine (Br₂)
- Glacial Acetic Acid
- 25% Aqueous Ammonia (NH₃) solution
- Water (deionized)

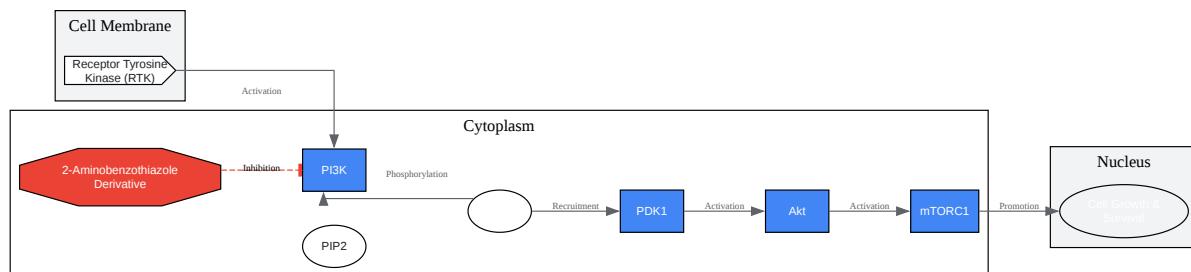
Procedure:

- To a solution of methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid, add potassium thiocyanate (4.0 eq). Stir the resulting solution at room temperature for 45 minutes.
- Cool the reaction mixture to 10 °C in an ice bath.

- Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the cooled mixture. A yellow suspension is expected to form.
- Remove the ice bath and continue stirring the reaction mixture at room temperature overnight.
- Neutralize the reaction mixture to a pH of 8 by the careful addition of a 25% aqueous ammonia solution.
- Collect the resulting precipitate by filtration.
- Thoroughly wash the filtered solid with an excess of water.
- Dry the purified solid to yield the desired methyl 2-aminobenzothiazole-6-carboxylate.

Signaling Pathway Visualization

Derivatives of 2-aminobenzothiazole have garnered significant attention as potential inhibitors of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.^{[3][4]} Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and indicates the potential point of inhibition by 2-aminobenzothiazole derivatives.



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